molecular formula C19H13NO4 B2960484 4-Nitrophenyl [1,1'-biphenyl]-4-carboxylate CAS No. 35666-12-7

4-Nitrophenyl [1,1'-biphenyl]-4-carboxylate

Cat. No.: B2960484
CAS No.: 35666-12-7
M. Wt: 319.316
InChI Key: BCHPTAXOHHMTJW-UHFFFAOYSA-N
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Description

“4-Nitrophenyl [1,1’-biphenyl]-4-carboxylate” is a compound that has been studied in the context of its attachment to Mo2 quadruple bonds . It is synthesized from the reactions between Mo2(TiPB)4, where TiPB = 2,4,6-triisopropylbenzoate and two equivalents of the carboxylic acid LH (LH = 4-nitrobenzoic acid and 4′-nitro [1,1′-biphenyl]-4-carboxylic acid) .


Synthesis Analysis

The synthesis of “4-Nitrophenyl [1,1’-biphenyl]-4-carboxylate” involves the reactions between Mo2(TiPB)4, where TiPB = 2,4,6-triisopropylbenzoate and two equivalents of the carboxylic acid LH (LH = 4-nitrobenzoic acid and 4′-nitro [1,1′-biphenyl]-4-carboxylic acid) . The catalytic reduction of 4-nitrophenol (4-NP) has been used as a benchmark reaction to assess the activity of the nanostructured materials .


Molecular Structure Analysis

The molecular structure of “4-Nitrophenyl [1,1’-biphenyl]-4-carboxylate” is complex and has been studied using various spectroscopic techniques . The structure has been analyzed using density functional theory (DFT) and time-dependent density functional theory (TD-DFT) methods .


Chemical Reactions Analysis

The compound has been involved in the catalytic reduction of 4-nitrophenol (4-NP), which is a benchmark reaction to assess the activity of nanostructured materials . Thousands of researchers have explored their synthesized efficient catalytic nanostructured materials by performing this catalytic reduction .

Scientific Research Applications

Photoreagents for Protein Crosslinking and Affinity Labeling

4-Nitrophenyl ethers, including derivatives of 4-Nitrophenyl [1,1'-biphenyl]-4-carboxylate, are highlighted for their potential as high-yield photoreagents suitable for protein crosslinking and affinity labeling. These compounds are inactive under dark biological conditions but react quantitatively with amines upon irradiation, making them promising for bioconjugation applications without obstructing active sites on target molecules (Jelenc, Cantor, & Simon, 1978).

Chemosensors for Biologically Important Ions

In the field of chemical sensing, 4-nitrophenyl derivatives have been utilized as signaling units in colorimetric sensors for detecting biologically significant anions such as fluoride and carboxylate ions. These sensors operate by selectively binding anions, offering a simple and effective approach for monitoring these species in various environments (Kim et al., 2006).

Modification of Electrode Surfaces

The electrochemical modification of glassy carbon electrodes using 4-nitrophenyl and 4-carboxyphenyl groups has been studied for enhancing electrochemical responses. This modification facilitates selective permeability and electrostatic interactions, proving essential for developing sensitive electrochemical sensors and devices (Saby et al., 1997).

Fluorescent Chloride Sensor Development

4-Nitrophenyl derivatives have been explored for their utility in creating optical sensors, specifically for chloride ion detection. Such applications underscore the versatility of these compounds in designing fluorescent probes that respond to environmental changes, highlighting their role in analytical chemistry (Das, Mohar, & Bag, 2021).

Catalysis and Material Science

This compound and its derivatives have found applications in catalysis, particularly in the reduction of nitrophenol compounds. These materials, often supported on nanocomposites, demonstrate effective catalytic activities, showcasing the potential of 4-nitrophenyl derivatives in environmental remediation and material science (Alshehri et al., 2016).

Properties

IUPAC Name

(4-nitrophenyl) 4-phenylbenzoate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H13NO4/c21-19(24-18-12-10-17(11-13-18)20(22)23)16-8-6-15(7-9-16)14-4-2-1-3-5-14/h1-13H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BCHPTAXOHHMTJW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C2=CC=C(C=C2)C(=O)OC3=CC=C(C=C3)[N+](=O)[O-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H13NO4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

319.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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